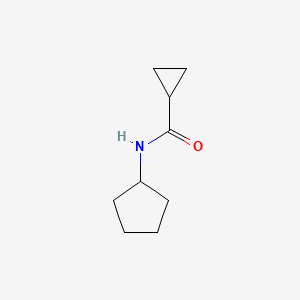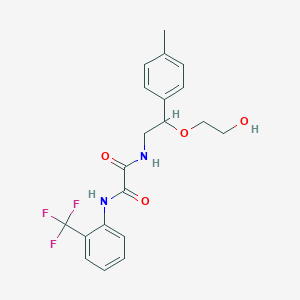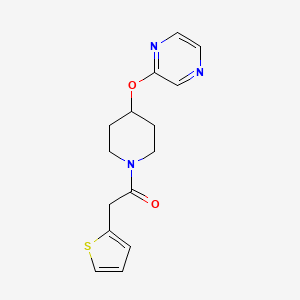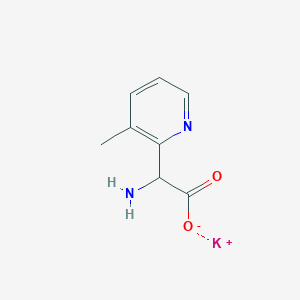
(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone is a chemical compound that has been extensively studied in scientific research. It is a synthetic compound that has shown promise in various applications, including medicinal chemistry and drug discovery.
Mécanisme D'action
The mechanism of action of (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells by activating the mitochondrial pathway. It has also been shown to protect neurons from oxidative stress and inflammation by activating the Nrf2-ARE pathway.
Biochemical and Physiological Effects
(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone has been shown to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, protect neurons from oxidative stress and inflammation, and reduce inflammation in animal models of arthritis. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone is that it is a synthetic compound, which means that it can be easily synthesized in the lab. This makes it a useful tool for studying its potential applications in medicinal chemistry and drug discovery. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.
Orientations Futures
There are many potential future directions for research on (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone. One direction is to further investigate its potential as an anti-cancer agent, with a focus on optimizing its efficacy and reducing its toxicity. Another direction is to investigate its potential use in treating neurodegenerative diseases, with a focus on understanding its mechanism of action and optimizing its neuroprotective effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, which may lead to new applications in other areas of research.
Méthodes De Synthèse
The synthesis of (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone involves the reaction of 2-methylbenzenethiol with 2-bromoacetophenone to form 2-((2-methylbenzyl)thio)acetophenone. This intermediate is then reacted with m-tolylmagnesium bromide to form the final product.
Applications De Recherche Scientifique
(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone has been extensively studied for its potential use in medicinal chemistry and drug discovery. It has shown promise as a potential anti-cancer agent, with studies showing that it can induce apoptosis in cancer cells. It has also been studied for its potential use in treating neurodegenerative diseases, with studies showing that it can protect neurons from oxidative stress and inflammation.
Propriétés
IUPAC Name |
(3-methylphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-14-6-5-9-16(12-14)18(22)21-11-10-20-19(21)23-13-17-8-4-3-7-15(17)2/h3-9,12H,10-11,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZBWFLKIYTIJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2387014.png)
![2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2387015.png)
![7-(3-chloro-4-methoxyphenyl)-2-(2,5-dimethylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2387016.png)

![N-(3,4-dimethylphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2387021.png)


![2-[(Aminocarbonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B2387025.png)
![2-Chloro-6-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2387026.png)
![2-(Trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-sulfonyl fluoride](/img/structure/B2387027.png)
![(2-Chlorophenyl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B2387030.png)

![Ethyl 4-{2-[2,4-dihydroxy-3-(morpholin-4-ylmethyl)phenyl]-2-oxoethoxy}benzoate](/img/structure/B2387035.png)
